Butyl[1-(3,5-dimethylphenyl)ethyl]amine
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Overview
Description
Butyl[1-(3,5-dimethylphenyl)ethyl]amine is an organic compound with the molecular formula C14H23N It is a derivative of phenylethylamine, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions, and the ethylamine chain is further substituted with a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(3,5-dimethylphenyl)ethyl]amine typically involves the alkylation of 3,5-dimethylphenylethylamine with butyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and butyl bromide (C4H9Br) as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(3,5-dimethylphenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
Butyl[1-(3,5-dimethylphenyl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl[1-(3,5-dimethylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: The parent compound, lacking the butyl and methyl substitutions.
3,5-Dimethylphenylethylamine: Similar structure but without the butyl group.
Butylphenylethylamine: Similar structure but without the methyl groups on the phenyl ring.
Uniqueness
Butyl[1-(3,5-dimethylphenyl)ethyl]amine is unique due to the combined presence of the butyl group and the 3,5-dimethyl substitutions on the phenyl ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[1-(3,5-dimethylphenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-5-6-7-15-13(4)14-9-11(2)8-12(3)10-14/h8-10,13,15H,5-7H2,1-4H3 |
InChI Key |
MTNKKJBXYXBCDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
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